Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl-
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Overview
Description
Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Chemical Reactions Analysis
Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and antitumor agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .
Comparison with Similar Compounds
Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- can be compared with other thiazole derivatives, such as:
Thioamides: Known for their antimicrobial properties.
Thiadiazoles: Display a broad spectrum of biological activities, including anticancer and antioxidant effects.
Triazolopyrimidines: Have important pharmacological activities, such as antitumor and antifungal properties.
The uniqueness of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- lies in its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
6558-32-3 |
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Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)6(10)9-7-8-3-4-11-7/h5H,3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
XDGOYESCWFXDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NCCS1 |
Origin of Product |
United States |
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